molecular formula C29H23N9O8S B12747835 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid CAS No. 84963-11-1

3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid

Cat. No.: B12747835
CAS No.: 84963-11-1
M. Wt: 657.6 g/mol
InChI Key: CLGCCWRIRMVLNM-UHFFFAOYSA-N
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Description

3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups, which are responsible for its intense coloration, making it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl moiety. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Azo Coupling Reactions: The pyrazole derivative is then subjected to azo coupling reactions with various diazonium salts. These reactions are typically carried out in an alkaline medium to facilitate the formation of azo bonds.

    Sulphonation: The final step involves the sulphonation of the aromatic ring, which is achieved by treating the compound with sulfuric acid or oleum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or filtration to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azo groups can yield amine derivatives, which can further participate in various chemical reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Substitution Reagents: Halogens, nitro compounds, sulfonic acids.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and as a reagent in various analytical techniques. Its intense coloration makes it suitable for use in spectrophotometric analysis.

Biology

In biological research, the compound can be used as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope.

Medicine

Industry

In the industrial sector, this compound is primarily used in the manufacture of dyes and pigments. Its vibrant color properties make it valuable in textile, ink, and paint industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The azo bonds can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid
  • 2,4-Dihydroxyphenylazo-4-hydroxybenzenesulphonic acid
  • 4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenylamine

Uniqueness

The uniqueness of 3-((5-((4-(((4-((4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)carbonyl)phenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxybenzenesulphonic acid lies in its multiple azo groups and the presence of both hydroxyl and sulfonic acid functional groups. These features contribute to its intense coloration and reactivity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84963-11-1

Molecular Formula

C29H23N9O8S

Molecular Weight

657.6 g/mol

IUPAC Name

3-[[2,4-dihydroxy-5-[[4-[[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C29H23N9O8S/c1-15-27(29(43)38-31-15)37-33-19-8-6-17(7-9-19)30-28(42)16-2-4-18(5-3-16)32-34-22-13-23(26(41)14-25(22)40)36-35-21-12-20(47(44,45)46)10-11-24(21)39/h2-14,27,39-41H,1H3,(H,30,42)(H,38,43)(H,44,45,46)

InChI Key

CLGCCWRIRMVLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O

Origin of Product

United States

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